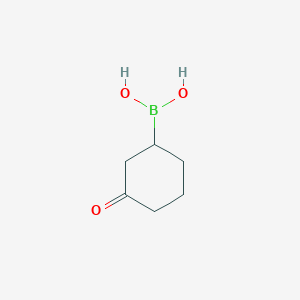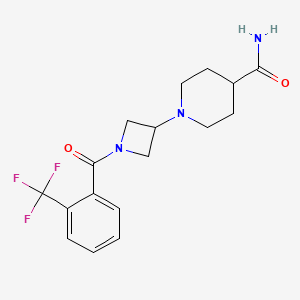
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, an azetidine ring, and a piperidine carboxamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting with a suitable precursor, such as 2-(trifluoromethyl)benzoyl chloride, the azetidine ring can be formed through a cyclization reaction. This step often requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
-
Attachment of the Piperidine Ring:
- The azetidine intermediate is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions, where the azetidine nitrogen attacks the carbonyl carbon of the piperidine derivative.
-
Final Coupling:
- The final step involves coupling the azetidine-piperidine intermediate with a carboxamide group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
科学研究应用
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving trifluoromethylated compounds.
Material Science: The compound’s stability and reactivity make it useful in developing new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism by which 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound could interfere with metabolic pathways by mimicking natural substrates or binding to active sites of enzymes, thereby blocking their function.
相似化合物的比较
1-(2-(Trifluoromethyl)benzoyl)piperidine-4-carboxamide: Lacks the azetidine ring, which may affect its binding affinity and specificity.
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine: Lacks the carboxamide group, potentially altering its solubility and reactivity.
Uniqueness: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the combination of the trifluoromethyl group, azetidine ring, and piperidine carboxamide. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNMGPZXYSTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
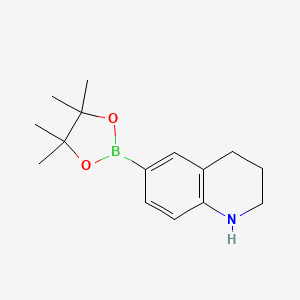

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
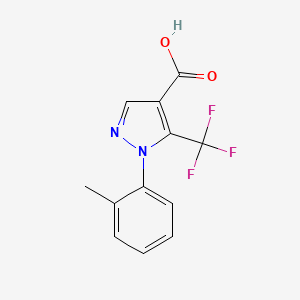
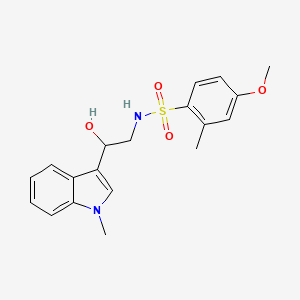
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
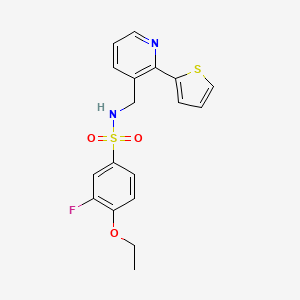

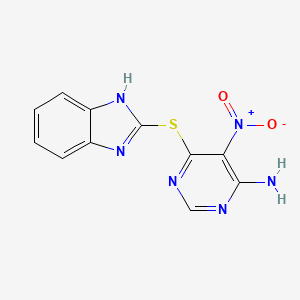
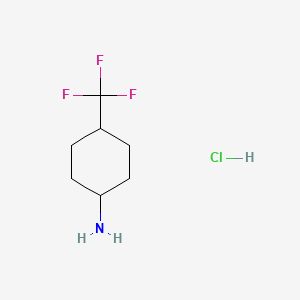
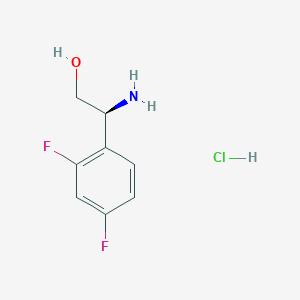
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)
